molecular formula C4H6FNO4S B2785809 1-(Fluorosulfonyl)azetidine-3-carboxylic acid CAS No. 2309463-31-6

1-(Fluorosulfonyl)azetidine-3-carboxylic acid

Cat. No. B2785809
CAS RN: 2309463-31-6
M. Wt: 183.15
InChI Key: GWFTZGBECWDCEP-UHFFFAOYSA-N
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Description

“1-(Fluorosulfonyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C4H6FNO4S . It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom .


Synthesis Analysis

The synthesis of this compound could potentially involve a photocatalytic fluorosulfonylation process . This process is based on the SO2 radical insertion/fluorination strategy and can result in the synthesis of alkylsulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of “1-(Fluorosulfonyl)azetidine-3-carboxylic acid” is characterized by a four-membered azetidine ring with a fluorosulfonyl group and a carboxylic acid group attached .


Chemical Reactions Analysis

The reactivity of this compound is likely influenced by the azetidine core, which is known for its unique reactivity due to the ring strain . The fluorosulfonyl group could potentially enhance this reactivity, making it suitable for various chemical transformations .

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The unique reactivity and stability of these compounds make them attractive targets for future research . The development of new synthetic methods and applications of azetidines could be potential future directions .

Mechanism of Action

Target of Action

It’s known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research , suggesting potential interactions with various biological targets.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption, suggesting good bioavailability . Further pharmacokinetic studies would provide more detailed information.

properties

IUPAC Name

1-fluorosulfonylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO4S/c5-11(9,10)6-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFTZGBECWDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fluorosulfonyl)azetidine-3-carboxylic acid

CAS RN

2309463-31-6
Record name 1-(fluorosulfonyl)azetidine-3-carboxylic acid
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